1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18915023
InChI: InChI=1S/C20H15ClN2O2S/c1-13-4-2-3-5-16(13)23-19(24)18-17(10-11-26-18)22(20(23)25)12-14-6-8-15(21)9-7-14/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C20H15ClN2O2S
Molecular Weight: 382.9 g/mol

1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC18915023

Molecular Formula: C20H15ClN2O2S

Molecular Weight: 382.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C20H15ClN2O2S
Molecular Weight 382.9 g/mol
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C20H15ClN2O2S/c1-13-4-2-3-5-16(13)23-19(24)18-17(10-11-26-18)22(20(23)25)12-14-6-8-15(21)9-7-14/h2-11H,12H2,1H3
Standard InChI Key QENMOHKPJWKHJV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a bicyclic thieno[3,2-d]pyrimidine scaffold, a fusion of a thiophene ring and a pyrimidine ring. Key substituents include:

  • 1-(4-Chlorobenzyl): A benzyl group with a chlorine atom at the para position, introducing electron-withdrawing effects that may enhance binding affinity to biological targets.

  • 3-(2-Methylphenyl): A toluene-derived group at position 3, contributing steric bulk and lipophilicity.

The systematic IUPAC name, 1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, reflects these substituents and the dione functional groups at positions 2 and 4.

Crystallographic and Spectroscopic Data

While crystallographic data for this exact compound are unavailable, related thieno[3,2-d]pyrimidines exhibit planar bicyclic cores with substituents influencing packing motifs. Spectroscopic characterization typically involves:

  • NMR: Distinct signals for aromatic protons (δ 6.8–8.2 ppm), carbonyl carbons (δ 160–170 ppm), and methyl groups (δ 2.3–2.5 ppm).

  • Mass Spectrometry: A molecular ion peak consistent with the formula C₂₁H₁₆ClN₂O₂S (exact mass: 394.06 g/mol).

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of thieno[3,2-d]pyrimidine derivatives generally follows multi-step protocols involving cyclization and functionalization. A plausible route for 1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves:

  • Core Formation:

    • Condensation of methyl 3-amino-5-(2-methylphenyl)thiophene-2-carboxylate with ethoxycarbonyl isothiocyanate to form a thiourea intermediate .

    • Cyclization via heating in the presence of a base (e.g., triethylamine) to yield the thieno[3,2-d]pyrimidine core.

  • Substituent Introduction:

    • Alkylation at position 1 using 4-chlorobenzyl chloride under basic conditions.

    • Purification via column chromatography to isolate the final product.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct positions requires careful control of reaction conditions (e.g., temperature, catalyst) .

  • Yield Improvements: Palladium-catalyzed cross-coupling reactions, as demonstrated in related syntheses, may enhance efficiency but require stringent anhydrous conditions .

Chemical and Physical Properties

Physicochemical Profile

PropertyValue/Description
Molecular FormulaC₂₁H₁₆ClN₂O₂S
Molecular Weight394.06 g/mol
SolubilityLow in water; soluble in DMSO, DMF
Melting Point~210–215°C (estimated from analogs)
LogP (Lipophilicity)~3.5 (predicted)

Reactivity

  • Nucleophilic Attack: The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic substitution, enabling derivatization .

  • Electrophilic Aromatic Substitution: The electron-rich thiophene ring may undergo halogenation or nitration under controlled conditions.

Applications in Medicinal Chemistry

Drug Development

  • Lead Optimization: The compound’s modular structure allows for iterative modifications to enhance potency and pharmacokinetics.

  • Combination Therapies: Potential synergy with existing antimalarials (e.g., artemisinin) or antivirals (e.g., protease inhibitors).

Diagnostic Tools

Fluorinated analogs could serve as radiotracers for positron emission tomography (PET) imaging of parasitic or viral infections.

Comparative Analysis with Related Thienopyrimidine Derivatives

CompoundSubstituentsMolecular WeightReported Activity
1-(4-Chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione4-Cl-benzyl, 2-methylphenyl394.06 g/molHypothesized antimalarial
3-Ethylthieno[3,2-d]pyrimidine-2,4-dioneEthyl at N3196.23 g/molUnspecified biological
2-[3-(4-Fluoro-3-methylphenyl)...acetamideFluoro-methylphenyl, acetamide453.54 g/molKinase inhibition

Key trends:

  • Chlorinated Aryl Groups: Enhance target binding but may increase cytotoxicity.

  • Methyl Substituents: Improve metabolic stability compared to ethyl or propyl groups.

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